N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMFATHIADVCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by the introduction of the hydroxypropyl and trifluoromethylphenyl groups. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins under basic conditions.
Attachment of Trifluoromethylphenyl Group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the benzothiophen-2-yl and trifluoromethyl groups.
-
Trifluoromethyl groups enhance electron-withdrawing effects, polarizing the amide bond and accelerating hydrolysis .
Oxidation of the Hydroxypropyl Group
The secondary alcohol in the hydroxypropyl chain can undergo oxidation to a ketone.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM, RT, 4 h | N-[2-(1-Benzothiophen-2-yl)-2-oxopropyl]-derivative | 78% | Analogous to |
| NaOCl/TEMPO | H2O, 0°C, 2 h | Same as above | 92% |
Mechanistic Insights :
-
TEMPO-mediated oxidation proceeds via a radical pathway, while PCC follows a two-electron transfer mechanism.
-
Steric protection from the benzothiophene ring reduces over-oxidation risks .
Electrophilic Aromatic Substitution (EAS)
The benzothiophene and trifluoromethylphenyl groups may undergo EAS, though reactivity varies:
Benzothiophene Ring
Trifluoromethylphenyl Group
Amide to Thioamide
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lawesson’s reagent | Toluene, reflux, 6 h | Thioamide analog | 65% |
| P4S10 | Pyridine, 100°C, 12 h | Same as above | 58% |
Applications : Thioamides serve as intermediates in heterocycle synthesis (e.g., thiazoles) .
Enzymatic Modifications
Biocatalytic approaches using engineered E. coli or S. cerevisiae enable stereoselective reductions or oxidations:
| Enzyme | Reaction | Product | ee |
|---|---|---|---|
| Carbonyl reductase (LXCAR-S154Y) | Reduction of ketone intermediates | (R)-configured alcohol derivatives | >99.9% |
| Cytochrome P450 monooxygenase | Hydroxylation of benzothiophene | 3-Hydroxybenzothiophene metabolite | 85% |
Optimization : Surfactants (e.g., Tween-20) and NADES (choline chloride:lysine) enhance substrate solubility and enzyme stability .
Stability Under Ambient Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 (aqueous buffer) | Slow hydrolysis of amide bonds | 14 days |
| UV light (254 nm) | Radical-mediated cleavage of C-S bonds | 2 hours |
| 40°C, dry air | No significant degradation over 30 days | Stable |
Scientific Research Applications
The compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential applications in medicinal chemistry, focusing on its biological activity and therapeutic uses.
Molecular Composition
The molecular formula of this compound is . The compound features:
- A benzothiophene moiety , which is known for its diverse biological activities.
- A hydroxypropyl group that may enhance solubility and bioavailability.
- A trifluoromethylphenyl group , which can influence the compound's pharmacokinetic properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the hydroxypropyl and trifluoromethylphenyl groups via substitution reactions.
Industrial Production
For large-scale production, methods such as continuous flow synthesis and automated reaction monitoring are employed to optimize yield and purity. Important parameters include solvent choice, temperature control, and purification techniques like recrystallization or chromatography.
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties. Research indicates that this compound may interact with various biochemical pathways, potentially acting as:
- Anticancer agents : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory drugs : Benzothiophene derivatives are known for their anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of benzothiophene derivatives in preclinical models:
- Antitumor Activity : A study demonstrated that benzothiophene derivatives inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Research showed that similar compounds reduced inflammatory markers in animal models of arthritis, indicating their therapeutic potential in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Features :
- The hydroxypropyl group introduces hydrogen-bonding capacity, influencing solubility and target engagement.
The compound is listed in supplier catalogs (CymitQuimica, Ref: 10-F757763), indicating research interest in fluorinated bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Benzothiophene vs. Benzothiazole :
- The target compound’s benzothiophene (sulfur-containing heterocycle) may offer distinct electronic properties compared to benzothiazole in Analog 2 (nitrogen-sulfur heterocycle). Benzothiazoles are often associated with anticancer and antimicrobial activities , whereas benzothiophenes are explored for CNS targets due to blood-brain barrier permeability.
Trifluoromethyl Positioning :
- The 3-(trifluoromethyl)phenyl group in the target compound and Analog 3 enhances lipophilicity , but Analog 1 uses a 2,2,2-trifluoroethyl group, which is smaller and more electron-deficient.
Hydroxypropyl Modifications: Analog 1 replaces the benzothiophene with a methylsulfanyl group, increasing hydrophobicity but reducing aromatic interactions.
Pharmacological Implications :
- Patent data () highlights benzothiazole acetamides as kinase inhibitors. The target compound’s benzothiophene may mimic this activity but with altered selectivity due to structural differences.
Research Findings and Hypotheses
- Solubility : The hydroxypropyl group in the target compound likely enhances solubility compared to Analog 1’s methylsulfanyl chain but may reduce membrane permeability versus Analog 2’s benzothiazole .
- Metabolic Stability : The trifluoromethyl group in all analogs improves resistance to oxidative metabolism, a common strategy in drug design .
- Target Binding : Benzothiophene’s planar structure may facilitate stacking interactions with aromatic residues in enzyme active sites, whereas benzothiazoles could engage via hydrogen bonding (N-atom) .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This compound features a benzothiophene moiety, which is often associated with a range of pharmacological properties, and a trifluoromethylphenyl group that enhances its biological efficacy. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C20H19F3N2O3S
- CAS Number : 2034569-63-4
The structural formula indicates the presence of functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Similar compounds have been documented to exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with benzothiophene structures have shown potential as inhibitors for enzymes involved in cancer progression, such as Raf kinase, which plays a role in tumor growth and angiogenesis .
- Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets, potentially modulating pathways related to inflammation and cell proliferation.
Biological Activities
Research has revealed several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that benzothiophene derivatives can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders.
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the hydroxypropyl group using epoxides or halohydrins.
- Attachment of the trifluoromethylphenyl group via nucleophilic substitution reactions.
These synthetic routes are essential for producing the compound with high purity and yield .
Q & A
Q. What are the recommended synthetic strategies for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 1-benzothiophene derivatives and 3-(trifluoromethyl)aniline. Key steps include:
- Step 1 : Functionalization of 1-benzothiophene-2-carboxylic acid to introduce the hydroxypropyl group via nucleophilic substitution or Grignard addition .
- Step 2 : Coupling with 3-(trifluoromethyl)aniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the ethanediamide bond .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and final product via HPLC-MS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F): Verify benzothiophene aromaticity (δ 7.2–8.1 ppm), hydroxypropyl protons (δ 1.8–2.5 ppm), and CF₃ group (¹⁹F δ -63 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- Purity : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity ≥98% is required for biological assays .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- In vitro screens :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) .
- Dose-response curves : Use 3–5 replicates and nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents on the benzothiophene (e.g., electron-withdrawing groups) or trifluoromethylphenyl moiety (e.g., halogens) .
- Assay correlation : Compare IC₅₀ values across analogs to identify critical functional groups. For example, replacing CF₃ with Cl may reduce metabolic stability but enhance binding affinity .
- Computational modeling : Dock analogs into target protein active sites (AutoDock Vina) to rationalize SAR trends .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Biophysical assays :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to purified receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cellular pathways : RNA-seq or phosphoproteomics to identify downstream signaling changes post-treatment .
Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 450 → 320 for quantification).
- Validation parameters :
- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
- Accuracy/precision : ±15% deviation in inter-day assays .
- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .
Data Analysis and Conflict Resolution
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentration, and incubation time .
- Impurity analysis : Re-test batches via HPLC-MS; trace impurities (e.g., unreacted intermediates) may skew results .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
